HL-8 PI3Kα Degradation Potency: Complete Target Elimination at 10 μM within 8 Hours
HL-8 demonstrates a rapid and complete degradation of PI3Kα protein. In HeLa cervical cancer cells, treatment with 10 μM HL-8 results in the complete elimination of detectable PI3Kα protein within 8 hours [1]. This event-driven pharmacology, quantified by a DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) profile, is distinct from the occupancy-driven inhibition of conventional PI3Kα inhibitors like Alpelisib, which only block kinase activity at a reported IC50 of 5 nM . The complete removal of the target protein offers a more sustained and profound blockade of the signaling pathway.
| Evidence Dimension | Degradation Kinetics |
|---|---|
| Target Compound Data | Complete degradation of PI3Kα protein at 10 μM within 8 hours |
| Comparator Or Baseline | Alpelisib (PI3Kα Inhibitor): IC50 = 5 nM (inhibition of kinase activity, not degradation) |
| Quantified Difference | HL-8 induces complete target protein degradation; Alpelisib only inhibits kinase activity without reducing protein levels. |
| Conditions | HeLa cells; 8 h treatment for HL-8 degradation assay; cell-free biochemical assay for Alpelisib IC50 |
Why This Matters
This data confirms HL-8 functions as a bona fide degrader, validating its procurement for studies requiring complete and sustained ablation of PI3Kα protein function rather than temporary kinase inhibition.
- [1] Zhang, Y., et al. Design, synthesis and activity study of a novel PI3K degradation by hijacking VHL E3 ubiquitin ligase. Bioorganic & Medicinal Chemistry. 2022. View Source
